molecular formula C20H14F2N4O2 B2425337 3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-88-6

3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

Cat. No. B2425337
M. Wt: 380.355
InChI Key: GODJSNFUAFIPPB-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a type of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds with structures similar to 3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide often explores their synthesis and potential biological activities. For example, Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines as potential antiulcer agents, demonstrating the utility of these compounds in developing treatments for various conditions, despite their primary focus not showing significant antisecretory activity (Starrett et al., 1989). Similarly, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).

Antimicrobial and Antiproliferative Activities

Compounds within this chemical family have also been evaluated for their antimicrobial and antiproliferative activities. Rahmouni et al. (2014) synthesized pyrazolo[3,4-d]pyrimidine derivatives with significant antibacterial activity, offering insights into their potential as antimicrobial agents (Rahmouni et al., 2014). Further, Fahim et al. (2021) conducted a study on novel heterocycles, demonstrating antimicrobial and anticancer activities, which could lead to new therapeutic options for various diseases (Fahim et al., 2021).

Optical Properties and Sensory Applications

The optical properties of these compounds have been explored for potential applications in sensing and material science. Rawat et al. (2018) investigated the A3 coupling of 2-aminobenzimidazole, aldehyde, and terminal alkyne to synthesize imidazo[1,2-a]pyrimidines, which acted as a fluorescent sensor for zinc ion, demonstrating the versatility of these compounds in sensor technology (Rawat et al., 2018).

properties

IUPAC Name

3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-18-6-4-12(17-11-26-8-2-7-23-20(26)25-17)10-16(18)24-19(27)13-3-5-14(21)15(22)9-13/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODJSNFUAFIPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide

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